1-Hydroxycyclobutane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

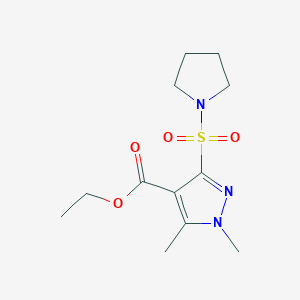

1-Hydroxycyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H9NO2 . It is used for research purposes and holds promise for various applications.

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a carboxamide group and a hydroxyl group attached to the same carbon atom .Scientific Research Applications

Tumor Imaging and Therapy

1-Hydroxycyclobutane-1-carboxamide and its derivatives, particularly those labeled with radioactive isotopes, have been explored for their potential in tumor imaging and therapy. For example, the non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) shows promise for tumor imaging using positron emission tomography (PET). An improved synthesis method for the precursor of anti-[18F]FACBC offers high stereoselectivity and suitability for large-scale preparations, facilitating the routine production of this compound for clinical applications (McConathy et al., 2003). Another study highlights the synthesis of a boronated aminocyclobutanecarboxylic acid for potential use in neutron capture therapy, demonstrating the molecule's high uptake in brain tumors and modeling after the unnatural amino acid, 1-aminocyclobutanecarboxylic acid (Kabalka & Yao, 2003).

Neuropharmacology

The neuropharmacological characteristics of 1-Aminocyclobutane-1-carboxylate, a related compound, have been studied, suggesting potential applications in neuroscience research. This compound, a glycine receptor antagonist, demonstrates brain bioavailability and potency in vitro, although it is rapidly inactivated in vivo, limiting its utility (Rao et al., 1990).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 1-substituted cyclobutene derivatives, including carboxamides, have been investigated for ring-opening metathesis polymerization (ROMP). This research provides insights into the reactivities and potential applications of these compounds in creating polymers with specific structural and stereochemical properties (Song et al., 2010).

Molecular Conformation and Dynamics

The intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid have been explored through quantum mechanical calculations and molecular dynamics simulations. These studies aim to understand the molecule's backbone flexibility and environmental stability, providing a basis for designing compounds with desired biological activities (Casanovas et al., 2006).

Mechanism of Action

Target of Action

Carboxamide fungicides, a related class of compounds, have been found to target theSuccinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial .

Mode of Action

Carboxamide fungicides, which are structurally similar, are known to inhibit theSuccinate-Ubiquinone Oxidoreductase (SQR) , also known as Mitochondrial Respiratory Complex II or Succinate Dehydrogenase (SDH) . This inhibition prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle .

Biochemical Pathways

By analogy with carboxamide fungicides, it may interfere with thetricarboxylic acid cycle by inhibiting the Succinate-Ubiquinone Oxidoreductase (SQR) . This could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability.

Result of Action

Inhibition of theSuccinate-Ubiquinone Oxidoreductase (SQR) could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability .

properties

IUPAC Name |

1-hydroxycyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHDKDHDLUODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

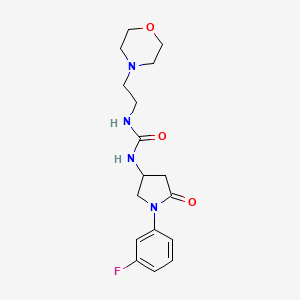

![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)

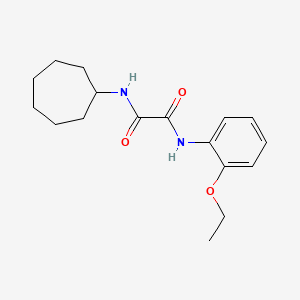

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)

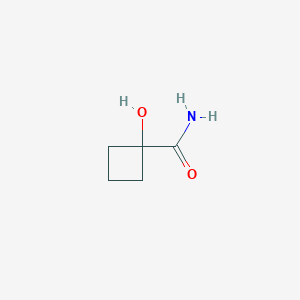

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)

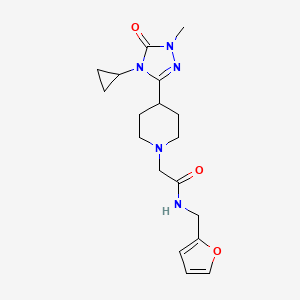

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)